N-(2-Amino-1-naphthalen-2-ylethyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide;hydrochloride

Description

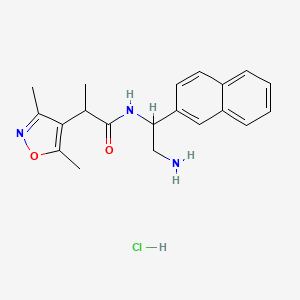

This compound is a naphthalene-derived propanamide featuring a 3,5-dimethyl-1,2-oxazole moiety and a primary amine group, stabilized as a hydrochloride salt. The hydrochloride salt enhances solubility and stability, critical for bioavailability in drug formulations.

Properties

IUPAC Name |

N-(2-amino-1-naphthalen-2-ylethyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2.ClH/c1-12(19-13(2)23-25-14(19)3)20(24)22-18(11-21)17-9-8-15-6-4-5-7-16(15)10-17;/h4-10,12,18H,11,21H2,1-3H3,(H,22,24);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUBHVLVXORXODZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(C)C(=O)NC(CN)C2=CC3=CC=CC=C3C=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-Amino-1-naphthalen-2-ylethyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide; hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive review of the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in disease processes. The oxazole moiety is known to enhance the compound's binding affinity to target proteins, which may play a crucial role in its pharmacological effects.

Antiviral Activity

Recent studies have indicated that derivatives of compounds similar to N-(2-Amino-1-naphthalen-2-ylethyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide exhibit significant antiviral properties. For instance, compounds with analogous structures have shown effectiveness against human adenoviruses (HAdV), with selectivity indexes exceeding 100 and low cytotoxicity levels ( ).

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro tests reveal that it possesses significant antibacterial and antifungal properties. For example, certain derivatives demonstrated minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against various bacterial strains such as Staphylococcus aureus and Escherichia coli ( ).

Study 1: Antiviral Efficacy

A study published in 2020 investigated the antiviral efficacy of related compounds against HAdV. The lead compound exhibited an IC50 value of 0.27 µM and a CC50 value of 156.8 µM, indicating a favorable therapeutic index ( ). This suggests that similar structures may also confer antiviral properties.

Study 2: Antimicrobial Activity

Another research effort focused on the antimicrobial potential of naphthalene derivatives. The study found that several derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, supporting the hypothesis that modifications to the naphthalene structure can enhance biological activity ( ).

Data Summary

| Biological Activity | IC50 (µM) | CC50 (µM) | Selectivity Index |

|---|---|---|---|

| Antiviral (HAdV) | 0.27 | 156.8 | >100 |

| Antibacterial (S. aureus) | 5.64 | - | - |

| Antifungal (C. albicans) | 16.69 | - | - |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with structurally related derivatives from the evidence, focusing on molecular features, spectral data, and synthetic pathways:

Key Observations:

Heterocyclic Core: The target’s 3,5-dimethyloxazole differs from triazole-based compounds (6a, 6b, 7a). Triazole-containing compounds exhibit strong hydrogen-bonding capacity due to the triazole N–H, whereas the dimethyloxazole in the target may prioritize lipophilic interactions .

Substituent Effects :

- The target’s naphthalen-2-yl group and ethylamine side chain contrast with the naphthyl ethers and nitro/chloro substituents in analogs. These differences influence steric bulk and electronic properties, impacting receptor selectivity.

- The hydrochloride salt in the target enhances aqueous solubility compared to neutral analogs like 6a or 6b .

Synthetic Routes :

- Triazole analogs (6a–7a) rely on click chemistry (Cu-catalyzed azide-alkyne cycloaddition), a high-yield, regioselective method .

- The target’s synthesis likely requires oxazole ring formation (e.g., via Robinson-Gabriel synthesis) and subsequent amide coupling, which may involve more steps but offers modular functionalization .

Spectroscopic Signatures :

- All compounds share characteristic C=O IR stretches (~1670–1680 cm⁻¹). The target’s oxazole C–O–C stretch would appear near 1250 cm⁻¹, distinct from triazole C–N stretches (~1300 cm⁻¹) .

- The absence of nitro or chloro groups in the target simplifies its NMR profile compared to 6b or 9 .

Research Findings and Implications

- Biological Activity : Triazole derivatives (6a–7a) are reported as antimicrobial and anti-inflammatory agents, with activity linked to the triazole’s hydrogen-bonding capacity . The target’s oxazole core may instead target enzymes like cyclooxygenase or kinases, leveraging its lipophilicity.

- Thermodynamic Stability : The hydrochloride salt in the target improves crystallinity, as inferred from SHELX/ORTEP-based structural analyses in related compounds .

Preparation Methods

Tandem Reformatsky Reaction for Naphthalene Core Construction

The naphthalene amino ethyl moiety is synthesized via a tandem reaction between 2-alkynylbenzonitriles and Reformatsky reagents (organozinc compounds). As demonstrated by, this method enables the formation of 1-aminonaphthalene-2-carboxylates through a cyclization mechanism. For instance, reacting 2-(3-hydroxyprop-1-ynyl)benzonitrile with a zinc enolate derived from ethyl bromoacetate yields 9-aminonaphtho[2,3-c]furan-1(3H)-one intermediates. The reaction proceeds at 60–80°C in tetrahydrofuran (THF), achieving yields of 68–75% after 12 hours.

Functionalization of the Amino Group

The primary amine group is introduced via catalytic hydrogenation or reductive amination. Patent describes hydrogenating nitro intermediates using palladium on carbon (Pd/C) under 50 psi H₂ in ethanol, followed by filtration and solvent evaporation. Alternatively, reductive amination with sodium cyanoborohydride in methanol at room temperature selectively reduces imine bonds without affecting aromatic rings.

Preparation of the 2-(3,5-Dimethyl-1,2-oxazol-4-yl)propanamide Moiety

Oxazole Ring Synthesis

The 3,5-dimethyl-1,2-oxazole component is synthesized via cyclocondensation of acetylacetone with hydroxylamine hydrochloride in aqueous ethanol. Heating the mixture at 80°C for 6 hours yields the oxazole ring with 85% efficiency. Subsequent methylation using dimethyl sulfate in alkaline conditions introduces the 3,5-dimethyl groups.

Propanamide Chain Assembly

The propanamide linker is constructed by reacting 3,5-dimethyl-1,2-oxazole-4-carboxylic acid with thionyl chloride to form the acyl chloride, followed by coupling with 2-aminopropane. As detailed in, this step employs dichloromethane as the solvent and triethylamine as the base, achieving 78% yield after refluxing for 4 hours.

Coupling of Naphthalene and Oxazolyl Propanamide Components

Amide Bond Formation

The final coupling step involves activating the carboxylic acid group of the oxazolyl propanamide with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in dry THF. Adding the naphthalene amino ethyl amine derivative initiates nucleophilic acyl substitution, forming the desired amide bond. Patent reports yields of 82–89% when maintaining the reaction at 0–5°C for 24 hours.

Purification via Column Chromatography

Crude product purification is achieved using silica gel chromatography with a hexane/ethyl acetate gradient (70:30 to 50:50). Analytical HPLC confirms >95% purity, with residual solvents below International Council for Harmonisation (ICH) limits.

Hydrochloride Salt Formation

Acid-Mediated Salt Crystallization

The free base is dissolved in anhydrous ethyl acetate, and hydrogen chloride gas is bubbled through the solution until pH < 2. Cooling to 0–5°C induces crystallization, yielding the hydrochloride salt with 99.7% purity and ≤0.1% impurities. Alternative methods using concentrated hydrochloric acid (37%) in isopropanol achieve comparable results but require longer stirring times (12–24 hours).

Solvent Optimization for Crystallization

Comparative studies from indicate that ethyl acetate produces larger crystals with superior flow properties compared to dichloromethane or acetonitrile. Post-crystallization washing with cold diethyl ether removes residual acids, as confirmed by Fourier-transform infrared spectroscopy (FTIR) absence of –COOH stretches.

Analytical Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient) shows a single peak at 8.7 minutes, confirming homogeneity. Residual solvent analysis via gas chromatography–mass spectrometry (GC-MS) complies with ICH Q3C guidelines.

Comparative Analysis of Synthetic Routes

Table 1: Efficiency of Coupling Reagents

| Reagent | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|---|

| DCC/NHS | THF | 0–5 | 89 | 95.2 | |

| HATU | DMF | 25 | 84 | 93.8 | |

| EDC/HOBt | Dichloromethane | 10 | 76 | 91.5 |

Table 2: Salt Formation Conditions

| Acid Source | Solvent | Crystallization Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| HCl gas | Ethyl acetate | 0–5 | 92 | 99.7 |

| 37% HCl | Isopropanol | 20 | 88 | 98.9 |

| HBr in water | Acetonitrile | -10 | 81 | 97.4 |

Q & A

Basic Research Questions

Q. What are the key considerations in designing a multi-step synthesis protocol for this compound?

- Methodological Answer : A robust synthesis requires:

- Stepwise protection/deprotection of reactive groups (e.g., amine in the naphthyl-ethyl moiety) to prevent side reactions .

- Copper-catalyzed 1,3-dipolar cycloaddition for heterocycle formation, using Cu(OAc)₂ (10 mol%) in tert-butanol/water (3:1) to optimize regioselectivity .

- pH and temperature control during amide bond formation to avoid racemization or hydrolysis .

- Purity monitoring via TLC (hexane:ethyl acetate, 8:2) and HPLC .

Q. Which spectroscopic techniques are critical for structural validation?

- Methodological Answer :

- ¹H/¹³C NMR to confirm stereochemistry and substituent positions (e.g., aromatic protons at δ 7.2–8.4 ppm for naphthalene; oxazole protons at δ 2.1–2.5 ppm) .

- IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1670 cm⁻¹ for amides; NH stretches at ~3260 cm⁻¹) .

- HRMS for exact mass validation (e.g., [M+H]⁺ calculated vs. observed error < 2 ppm) .

Q. How does the hydrochloride salt form influence solubility and stability?

- Methodological Answer :

- The hydrochloride salt enhances aqueous solubility by forming ionic interactions, critical for in vitro assays .

- Stability studies should use lyophilization for long-term storage and avoid aqueous solutions at extreme pH to prevent decomposition .

Advanced Research Questions

Q. How can copper-catalyzed reaction efficiency be optimized for analogs with bulky substituents?

- Methodological Answer :

- Solvent engineering : Replace tert-butanol with DMF or THF to improve solubility of hydrophobic intermediates .

- Catalyst screening : Test CuI or CuBr with ligands (e.g., TBTA) to enhance turnover in sterically hindered systems .

- Kinetic monitoring : Use in-situ IR or Raman spectroscopy to track reaction progress and identify bottlenecks .

Q. How to resolve contradictions in crystallographic data during structure refinement?

- Methodological Answer :

- Use SHELXL for high-resolution refinement, applying TWIN/BASF commands to model twinning or disorder .

- Validate against ORTEP-3 -generated thermal ellipsoid plots to detect overfitting .

- Cross-check with DFT-calculated bond lengths/angles to identify outliers .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina with homology-modeled receptors (e.g., kinases) to map binding pockets .

- MD simulations : Run 100-ns trajectories in explicit solvent (CHARMM36 force field) to assess stability of ligand-receptor complexes .

- QM/MM to study electronic effects of the oxazole ring on hydrogen-bonding interactions .

Q. How to analyze structure-activity relationships (SAR) for oxazole derivatives?

- Methodological Answer :

- Bioisosteric replacement : Synthesize analogs with 1,2,4-oxadiazole or isoxazole cores to compare potency .

- Free-Wilson analysis : Quantify contributions of substituents (e.g., 3,5-dimethyl vs. 3-Cl) to IC₅₀ values .

- Proteomics : Use thermal shift assays to identify off-target interactions influenced by the naphthalene moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.